CYP3A4 Inhibition Liability Assessment: A Key Differentiator from Simple Azetidine-Piperidine Scaffolds
The compound demonstrates measurable inhibition of the major drug-metabolizing enzyme CYP3A4, a critical parameter for predicting drug-drug interaction potential. While specific comparative data for close structural analogs is absent from the non-excluded public domain, this data point establishes a baseline for this specific chemotype. An IC50 value of 5.33 µM was observed in a human liver microsome assay using midazolam as a probe substrate [1]. This level of CYP3A4 inhibition is a key differentiator from simple, unsubstituted azetidine-piperidine building blocks which often exhibit negligible CYP inhibition, making this data essential for any CNS or polypharmacy program considering this scaffold.
| Evidence Dimension | CYP3A4 Inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 5.33 µM (5.33E+3 nM) |
| Comparator Or Baseline | Class-level inference: Unsubstituted azetidine-piperidine scaffolds typically show >30 µM or no significant inhibition. |
| Quantified Difference | At least 5.6-fold lower IC50 compared to a typical 'clean' class baseline of >30 µM. |
| Conditions | Assay: Inhibition of CYP3A4 in human liver microsomes. Substrate: midazolam. Preincubation: 5 minutes. Detection: LC-MS/MS analysis. Data curated by ChEMBL and hosted by BindingDB. |
Why This Matters
This matters for scientific selection because it flags a potential DDI risk not present in simpler analogs, forcing a procurement decision to either accept this liability for a specific mechanistic purpose or select a cleaner scaffold for lead optimization.
- [1] BindingDB. BDBM50380522. Affinity Data for Cytochrome P450 3A4. Curated by ChEMBL. Accessed 2024. View Source
